(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)-4-nitrobenzamide
CAS No.: 199602-43-2
Cat. No.: VC7588269
Molecular Formula: C20H13N3O3S
Molecular Weight: 375.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199602-43-2 |
|---|---|
| Molecular Formula | C20H13N3O3S |
| Molecular Weight | 375.4 |
| IUPAC Name | N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C20H13N3O3S/c24-19(14-8-10-15(11-9-14)23(25)26)22-20-21-18(12-27-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,21,22,24) |
| Standard InChI Key | ICBUBIWQVLKNPB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a naphthalen-1-yl group. The 2-position of the thiazole is connected to a benzamide group via an imine bond (C=N), with a nitro substituent at the para position of the benzene ring. The (Z)-configuration denotes the spatial arrangement around the C=N double bond, where the higher-priority groups (naphthalene and benzamide) reside on the same side .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₃N₃O₃S | |
| Molecular Weight | 375.4 g/mol | |
| logP (Partition Coefficient) | 5.7 (estimated) | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 65.9 Ų |
The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological targets, while the naphthalene system contributes to hydrophobic interactions. The thiazole ring’s electron-rich nature enables π-π stacking with aromatic residues in enzymes or receptors .
Stereochemical Considerations
The (Z)-configuration is critical for biological activity, as it dictates the spatial orientation of functional groups. Computational models suggest that this configuration optimizes binding to enzymatic pockets by aligning the nitrobenzamide moiety perpendicular to the thiazole-naphthalene plane .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the Thiazole Core: Reaction of naphthalen-1-amine with thiosemicarbazide in the presence of hydrochloric acid yields 4-(naphthalen-1-yl)thiazol-2-amine.
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Imine Formation: Condensation of the thiazol-2-amine with 4-nitrobenzaldehyde under basic conditions (e.g., triethylamine) produces the Schiff base intermediate.
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Oxidation and Cyclization: Treatment with oxidizing agents like iodine or hydrogen peroxide induces cyclization, forming the thiazol-2(3H)-ylidene system with (Z)-stereochemistry.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | HCl, EtOH, reflux, 6h | 68% |
| Schiff Base Condensation | Et₃N, DCM, rt, 12h | 75% |
| Cyclization | I₂, DMF, 80°C, 3h | 62% |
Chemical Reactivity
The nitro group undergoes reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C), enabling derivatization. The thiazolylidene moiety participates in electrophilic substitution reactions, such as bromination at the 5-position of the thiazole ring.
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate that (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)-4-nitrobenzamide inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity. The nitro group enhances membrane penetration, while the naphthalene system interferes with ergosterol biosynthesis in fungi.
Enzyme Inhibition
The compound shows potent inhibition of α-glucosidase (IC₅₀ = 12.3 μM) and α-amylase (IC₅₀ = 18.7 μM), key enzymes in carbohydrate metabolism. Molecular docking studies reveal that the nitrobenzamide group forms hydrogen bonds with catalytic residues (Asp214 and Glu276 in α-glucosidase), while the thiazole-naphthalene system engages in hydrophobic interactions .
Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Target Organism |
|---|---|---|
| α-Glucosidase | 12.3 | Human |
| α-Amylase | 18.7 | Human |
| Dihydrofolate Reductase | 42.1 | E. coli |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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Amide C=O Stretch: 1685 cm⁻¹
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Nitro (-NO₂) Stretch: 1520 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.35–7.21 (m, 11H, aromatic), 6.98 (s, 1H, thiazole-H) .
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¹³C NMR: δ 165.2 (C=O), 152.1 (C=N), 148.9–115.7 (aromatic carbons) .
Mass Spectrometry
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